2,4-Dibromophenyl 3-bromobenzoate

Descripción

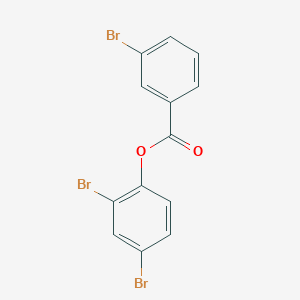

2,4-Dibromophenyl 3-bromobenzoate is a brominated aromatic ester with the molecular formula C₁₃H₇Br₃O₂ and a molecular weight of approximately 434 g/mol. Structurally, it consists of a 2,4-dibromophenyl group esterified to a 3-bromobenzoic acid moiety. The compound is characterized by three bromine atoms: two on the phenyl ring (positions 2 and 4) and one on the benzoate group (position 3).

Propiedades

Fórmula molecular |

C13H7Br3O2 |

|---|---|

Peso molecular |

434.9g/mol |

Nombre IUPAC |

(2,4-dibromophenyl) 3-bromobenzoate |

InChI |

InChI=1S/C13H7Br3O2/c14-9-3-1-2-8(6-9)13(17)18-12-5-4-10(15)7-11(12)16/h1-7H |

Clave InChI |

NNLIFVZNZBIXLG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Br)C(=O)OC2=C(C=C(C=C2)Br)Br |

SMILES canónico |

C1=CC(=CC(=C1)Br)C(=O)OC2=C(C=C(C=C2)Br)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Properties:

- Synthesis: Typically prepared via esterification of 3-bromobenzoyl chloride with 2,4-dibromophenol under basic conditions (e.g., using pyridine or DMAP as a catalyst).

- Physical Properties : Expected to exhibit low water solubility due to its hydrophobic brominated aromatic structure. Melting points for such compounds generally range between 120–180°C, depending on crystallinity.

- Applications : Brominated benzoates are often utilized as flame retardants, intermediates in organic synthesis, or ligands in coordination chemistry due to their electron-withdrawing substituents.

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 2,4-dibromophenyl 3-bromobenzoate with structurally related brominated benzoate esters, including the compound from the provided evidence (CAS 303086-76-2).

Key Research Findings

Bromine Content and Flame Retardancy: Compounds with higher bromine content (e.g., this compound) exhibit enhanced flame-retardant properties compared to mono- or di-brominated analogs. The three bromine atoms increase electron-withdrawing effects, reducing combustion reactivity.

Solubility and Reactivity: The trimethoxy and carbohydrazonoyl groups in ’s compound likely improve solubility in polar aprotic solvents (e.g., DMSO or DMF) compared to the fully brominated target compound. this compound’s low solubility in water (<1 mg/L estimated) limits its use in aqueous systems but enhances stability in polymer matrices.

Thermal Stability :

- Symmetrical bromination (e.g., 2,4-dibromo substitution) in the target compound may improve thermal stability over asymmetrical analogs. However, excessive bromination can lead to decomposition at lower temperatures due to weakened C-Br bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.